molecular formula C17H14FN3O2S B5804516 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B5804516
M. Wt: 343.4 g/mol
InChI Key: DHZYVNPQODZHAK-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-fluorophenyl ketone moiety linked via a sulfanyl group to a 4H-1,2,4-triazole ring substituted with a 4-methoxyphenyl group. Its synthesis involves coupling 2-bromo-4′-fluoroacetophenone with a triazole-thiol intermediate under basic conditions, yielding a white solid (m.p. 145–146°C) with a 73% yield . Spectroscopic characterization (IR, ¹H/¹³C-NMR) confirms the presence of key functional groups, including the carbonyl (C=O, 1693 cm⁻¹) and NH stretching (3290 cm⁻¹) .

The compound exhibits notable anticancer activity, reducing glioblastoma U-87 cell viability to 19.6 ± 1.5% in MTT assays, outperforming analogues with substituents like bromine, chlorine, and hydroxyl groups . Its para-fluorine substituent is hypothesized to enhance metabolic stability and binding affinity, while the methoxy group on the triazole ring may contribute to electronic effects critical for activity .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-8-4-12(5-9-14)16-19-17(21-20-16)24-10-15(22)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZYVNPQODZHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final Assembly: The final step involves coupling the triazole ring with the fluorophenyl and methoxyphenyl groups under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of the target compound are strongly influenced by substituent type, position, and electronic effects. Below is a detailed comparison with analogous derivatives:

Substituent Effects on Anticancer Activity
Compound Name Substituents (Triazole/Phenyl) Glioblastoma U-87 Cell Viability Key SAR Insights
Target Compound 4-Fluorophenyl, 4-methoxyphenyl 19.6 ± 1.5% Fluorine enhances metabolic stability and potency. Methoxy group optimizes electronic interactions.
Compound 17 Bromine substituent ~39.2% (approx. double ) Bulkier halogens (Br) reduce activity, likely due to steric hindrance.
Compound 23 Hydroxyl substituent ~39.2% Polar -OH group may reduce membrane permeability or increase metabolic degradation.
Thiophenyltriazole 16 No para-substituent >50% Absence of para-substituent drastically reduces activity, highlighting the necessity of small, electronegative groups (e.g., F).

Key Findings :

  • Fluorine’s Role : The para-fluorine on the phenyl ring is critical for maintaining high activity, likely due to its small size, high electronegativity, and resistance to oxidative metabolism .
Structural Analogues with Varied Aromatic Systems
Compound Name (Reference) Aromatic Modifications Biological Activity
5i () 3-Chlorophenyl, quinazolinyl Antibacterial (data not reported)
5j () 4-Chlorophenyl, quinazolinyl Antibacterial (data not reported)
476485-84-4 () 4-Methylphenyl, 4-chlorophenyl Structural similarity; activity not tested.
Quinoline derivative () Quinoline-oxymethyl group Antifungal (implied by structure)

Insights :

  • Chlorine vs. Fluorine : Chlorine substituents (e.g., in 5j) increase molecular weight and polarizability but may reduce activity compared to fluorine due to larger size and metabolic susceptibility .
  • Extended Aromatic Systems: Bulky groups (e.g., quinoline in ) may hinder target binding or reduce solubility, limiting anticancer utility .
Physicochemical Properties
Compound Name (Reference) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 145–146 73 410.45
5i () 99–100 82 483.12
5j () 152–153 73 483.12
5k () 192–193 67 527.62

Trends :

  • Higher halogen atomic weight (e.g., Br in 5k) correlates with increased melting points, suggesting stronger intermolecular forces .
  • The target compound’s moderate melting point and yield reflect optimized synthetic conditions for scale-up .

Mechanistic and Functional Group Considerations

  • Sulfanyl Linkage : The thioether bridge (-S-) provides conformational flexibility, enabling optimal positioning of aromatic rings for target engagement .
  • Triazole Core : The 1,2,4-triazole ring participates in hydrogen bonding and π-π stacking, common in kinase inhibitors .

Biological Activity

The compound 1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone , also known as a triazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to synthesize existing knowledge on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20FN5O2S
  • Molecular Weight : 413.47 g/mol
  • CAS Number : 497921-94-5

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its biological profile.

Triazole derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of serine proteases, which are crucial in various physiological processes and disease states.
  • Antimicrobial Activity : The compound has shown promise against a range of bacterial and fungal pathogens.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related triazole compounds. For instance, derivatives have demonstrated significant inhibitory effects against Hepatitis C virus (HCV) serine protease with IC50 values as low as 0.015 mg/mL, suggesting that similar activities may be observed with this compound due to structural similarities .

Antibacterial Activity

The compound's antibacterial properties have been evaluated through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. For example:

  • Against E. coli: MIC values were reported at 0.20 ± 0.08 μg/mL.
  • Against B. subtilis: MIC values were around 0.28 ± 0.50 μg/mL.

These results indicate that the compound exhibits potent antibacterial activity compared to standard antibiotics like penicillin .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. Preliminary studies suggest that this compound may exhibit similar efficacy against fungal strains, although specific data on this compound is limited .

Case Studies and Research Findings

StudyFindings
Abuo-Rahma et al., 2014Demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity, supporting the potential of this compound in treating infections .
Mohassab et al., 2017Reported on the synthesis of various triazole derivatives and their biological evaluation, highlighting their effectiveness against multiple pathogens .
Irfan et al., 2023Found that specific modifications in the triazole structure can enhance biological activity, indicating that this compound may be optimized for better efficacy .

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